N2-Tritylolmesartan medoxomil
Description
Synthesis Analysis
The synthesis of N2-Tritylolmesartan medoxomil involves the introduction of a trityl group into the N-2 position of the tetrazole ring of Olmesartan medoxomil. This modification leads to the formation of two principal regioisomeric impurities during the multigram-scale synthesis process. The N-2 isomer, a novel impurity, was synthesized and fully characterized, demonstrating the presence of this trityl group at the N-2 position, contrary to previous reports suggesting attachment at the N-1 position. This finding necessitates a revision of the reported structural formula and chemical names for these compounds (Dams et al., 2015).
Molecular Structure Analysis
The molecular structure of N-tritylolmesartan medoxomil was determined using single-crystal X-ray diffraction (SCXRD), revealing that the trityl substituent is attached exclusively to the N-2 position of the tetrazole ring. This structural insight is crucial for understanding the chemical behavior and synthesis pathway of the compound. The SCXRD study provided detailed information on the molecular geometry, showing that N-tritylated intermediates of Olmesartan medoxomil exist exclusively as one of two possible regioisomers, with the trityl substituent at the N-2 position (Dams et al., 2015).
Chemical Reactions and Properties
The introduction of the trityl group significantly affects the chemical reactivity of Olmesartan medoxomil. Trityl groups are known for their stability and resistance to hydrolysis, which could influence the compound's behavior in synthetic processes and potentially affect its chemical stability. However, detailed studies on the specific chemical reactions and properties of N2-Tritylolmesartan medoxomil are limited, necessitating further research to fully understand these aspects.
Physical Properties Analysis
The physical properties of N2-Tritylolmesartan medoxomil, such as solubility, melting point, and crystal structure, are influenced by the introduction of the trityl group. The bulky trityl group could potentially enhance the solubility of the compound in organic solvents, which is beneficial for various synthetic and analytical applications. The characterization techniques used, including differential scanning calorimetry (DSC) and infrared spectroscopy (IR), provide insight into the compound's thermal stability and molecular interactions (Dams et al., 2015).
Scientific Research Applications
-
Stability-Indicating Liquid Chromatographic Method for Estimating Olmesartan Medoxomil
- Application Summary : This research involves the development of a stability-indicating liquid chromatographic method for estimating Olmesartan Medoxomil .
- Method : The method uses Quality by Design (QbD) approach and reverse-phase liquid chromatography. The mobile phase consists of acetonitrile and water (containing 0.1% orthophosphoric acid, pH 3.5) in 40:60 (v/v) ratio at a flow rate of 1.0 mL/min with UV detection at 243 nm .
- Results : The method was found to be highly efficient for routine analysis of the drug and its degradation products .
-
Synthesis and Physicochemical Characterization of Process-Related Impurities of Olmesartan Medoxomil
- Application Summary : This study involves the synthesis and characterization of process-related impurities of Olmesartan Medoxomil .
- Method : The impurities were identified and fully characterized using differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .
- Results : The study revealed that N-tritylated intermediates of Olmesartan Medoxomil exist exclusively as one of the two possible regioisomers .
-
Formulation and Optimization of Olmesartan Medoxomil Nanocrystals
- Application Summary : The aim of this study is to increase the saturation solubility and oral bioavailability of Olmesartan Medoxomil using nano-sized crystals .
- Method : The method involves a combination of antisolvent precipitation and high-shear homogenization .
- Results : The study is still ongoing, and the results are not yet available .
-
Development of Transdermal Oleogel Containing Olmesartan Medoxomil
- Application Summary : This study aimed to develop oleogel formulations to decrease Olmesartan Medoxomil’s side effects and boost its therapeutic efficacy and bioavailability .
- Method : The oleogel formulations were composed of Tween 20, Aerosil 200, and lavender oil .
- Results : The optimized oleogel increased Olmesartan Medoxomil’s release by 4.21 and 4.97 folds than the drug suspension and gel, respectively . The optimized oleogel formulation increased Olmesartan Medoxomil’s permeation by 5.62 and 7.23 folds than the drug suspension and gel, respectively . The pharmacodynamic study revealed the superiority of the optimized formulation in maintaining normal blood pressure and heart rate for 24 h .
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil
- Application Summary : During the process development for multigram-scale synthesis of Olmesartan Medoxomil, two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient .
- Method : The impurities were identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil .
- Results : The molecular structures of N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil, the key intermediates in Olmesartan Medoxomil synthesis, were solved and refined using single-crystal X-ray diffraction .
-
Design of Olmesartan Medoxomil-Loaded Nanosponges for Hypertension and Lung Cancer Treatments
-
Conversion of Olmesartan to Olmesartan Medoxomil, A Prodrug that Improves Absorption
-
Development of Transdermal Oleogel Containing Olmesartan Medoxomil
- Application Summary : This study aimed to develop oleogel formulations to decrease Olmesartan Medoxomil’s side effects and boost its therapeutic efficacy and bioavailability .
- Method : The oleogel formulations were composed of Tween 20, Aerosil 200, and lavender oil .
- Results : The optimized oleogel increased Olmesartan Medoxomil’s release by 4.21 and 4.97 folds than the drug suspension and gel, respectively . The optimized oleogel formulation increased Olmesartan Medoxomil’s permeation by 5.62 and 7.23 folds than the drug suspension and gel, respectively . The pharmacodynamic study revealed the superiority of the optimized formulation in maintaining normal blood pressure and heart rate for 24 h .
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil
- Application Summary : During the process development for multigram-scale synthesis of Olmesartan Medoxomil, two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient .
- Method : The impurities were identified as N-1- and N-2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil .
- Results : The molecular structures of N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil, the key intermediates in Olmesartan Medoxomil synthesis, were solved and refined using single-crystal X-ray diffraction .
properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYFOXOGKNDKRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Tritylolmesartan medoxomil | |
CAS RN |
1020157-01-0 | |
Record name | N2-Tritylolmesartan medoxomil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-TRITYLOLMESARTAN MEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.